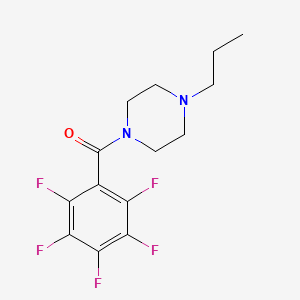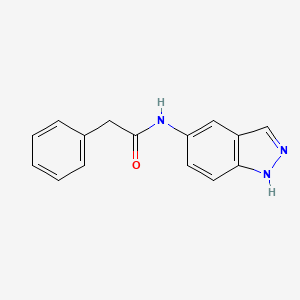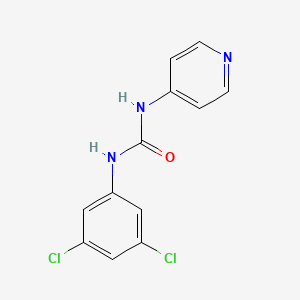![molecular formula C30H38N2O3 B10967578 10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967578.png)
10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzodiazepines are known for their effects on the central nervous system, including anxiolytic (anti-anxiety) properties.
- Our compound has been synthesized as a novel series of antioxidant and anxiolytic agents .
10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a benzodiazepine derivative.
Preparation Methods
- The synthesis of this compound involves facile methods.
- One such method is microwave-assisted synthesis using silica-supported fluoroboric acid as a catalyst.
- Detailed reaction conditions and industrial production methods would require further research.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions would also vary.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential applications in organic synthesis.
- In biology: Studying its effects on neurotransmitter systems and receptors.
- In medicine: Exploring its anxiolytic properties and potential therapeutic uses.
- In industry: Assessing its role in drug development or as a chemical intermediate.
Mechanism of Action
- The compound likely interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other benzodiazepines.
- Our compound’s uniqueness lies in its specific substituents and structural features.
Remember that this overview provides a starting point, and further scientific literature would offer more in-depth insights
Properties
Molecular Formula |
C30H38N2O3 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(4-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N2O3/c1-5-7-8-13-27(34)32-25-12-10-9-11-23(25)31-24-19-30(3,4)20-26(33)28(24)29(32)21-14-16-22(17-15-21)35-18-6-2/h9-12,14-17,29,31H,5-8,13,18-20H2,1-4H3 |
InChI Key |
TYQZQOOJDJNSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10967496.png)
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10967499.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10967515.png)




![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
methanone](/img/structure/B10967544.png)

![1-{4-[(4-Cyclohexylpiperazin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10967556.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)

